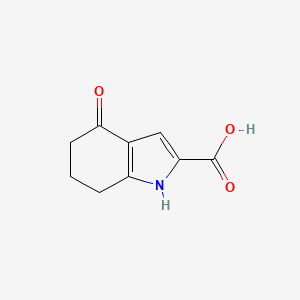

4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid

Description

BenchChem offers high-quality 4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h4,10H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHVWJXWMXBWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2)C(=O)O)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Eco-Compatible One-Pot Synthesis of 4-Oxo-Tetrahydroindoles

Executive Summary

This application note details a robust, green-chemistry compliant protocol for the one-pot multicomponent synthesis of 4-oxo-4,5,6,7-tetrahydroindoles . These scaffolds are critical pharmacophores in drug discovery, exhibiting potent activity as Sirtuin-2 inhibitors, antifungal agents, and antimicrobial compounds.

Unlike traditional methods requiring toxic organic solvents (e.g., DMF, toluene) or heavy metal catalysts, this protocol utilizes Sulfamic Acid (

Scientific Background & Mechanism[1][2][3][4][5][6]

The Chemical Space

The 4-oxo-tetrahydroindole framework is a fused heterocyclic system combining a pyrrole ring with a cyclohexenone moiety. This hybrid structure allows for diverse functionalization at the N-1, C-2, and C-3 positions, facilitating Structure-Activity Relationship (SAR) tuning.

Reaction Mechanism

The synthesis proceeds via a domino Knoevenagel condensation – Michael addition – Cyclization sequence.

-

Activation: The acid catalyst activates the carbonyl groups of the phenylglyoxal.

-

Condensation: The primary amine reacts with the phenylglyoxal to form an imine intermediate (or reacts with dimedone to form an enaminone, depending on kinetics).

-

Michael Addition: The active methylene of the dimedone attacks the electrophilic center of the imine.

-

Cyclization: Intramolecular nucleophilic attack closes the pyrrole ring, followed by dehydration to aromatize the heterocyclic core.

Figure 1: Mechanistic pathway of the multicomponent synthesis.[1] The acid catalyst promotes imine formation and the final dehydration step.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role |

| Dimedone (5,5-dimethylcyclohexane-1,3-dione) | >98% | Nucleophile (C-Source) |

| Phenylglyoxal Monohydrate | >97% | Electrophile (C-Source) |

| Aniline derivatives (e.g., 4-methoxyaniline) | >98% | Nitrogen Source |

| Sulfamic Acid | ACS Reagent | Catalyst |

| Ethanol/Water (1:1) | HPLC Grade | Green Solvent |

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

-

In a 50 mL round-bottom flask, dissolve Dimedone (1.0 mmol, 140 mg) and Phenylglyoxal Monohydrate (1.0 mmol, 152 mg) in 5 mL of Ethanol:Water (1:1 v/v).

-

Stir for 5 minutes at room temperature to ensure homogeneity.

-

Add Sulfamic Acid (10 mol%, 10 mg).

-

Add the substituted Aniline (1.0 mmol) slowly to the mixture.

Step 2: Reaction & Monitoring

-

Heat the mixture to reflux (80°C) with magnetic stirring (500 rpm).

-

Monitor progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7).

-

Note: The reaction typically reaches completion within 45–60 minutes .

-

Visual Cue: A heavy precipitate usually forms as the product is generated.

-

Step 3: Work-up & Isolation

-

Cool the reaction mixture to room temperature (25°C), then chill in an ice bath for 10 minutes to maximize precipitation.

-

Filter the solid precipitate using a Buchner funnel under vacuum.

-

Wash the filter cake with cold water (2 x 5 mL) to remove the water-soluble Sulfamic Acid catalyst.

-

Wash with cold ethanol (1 x 2 mL) to remove unreacted organic starting materials.

Step 4: Purification

-

Recrystallize the crude solid from hot Ethanol (95%).

-

Dry in a vacuum oven at 60°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of 4-oxo-tetrahydroindoles.

Scope and Limitations (Data Summary)

The following table summarizes the efficiency of this protocol across different electronic environments of the amine substrate.

| Entry | Amine Substituent (R) | Time (min) | Yield (%) | Melting Point (°C) |

| 1 | H (Aniline) | 45 | 92 | 248-250 |

| 2 | 4-OMe (Electron Donating) | 40 | 95 | 230-232 |

| 3 | 4-Cl (Electron Withdrawing) | 55 | 88 | 260-262 |

| 4 | 4-NO2 (Strong EWG) | 70 | 82 | 275-277 |

| 5 | 3-OH (H-Bonding) | 50 | 90 | 255-257 |

Key Insight: Electron-donating groups (Entry 2) accelerate the nucleophilic attack of the amine, resulting in faster reaction times and higher yields. Strong electron-withdrawing groups (Entry 4) deactivate the amine, requiring slightly longer reflux times.

Troubleshooting & Optimization

-

Low Yield / Sticky Product:

-

Cause: Incomplete precipitation or oiling out.

-

Solution: If the product oils out, add crushed ice directly to the reaction mixture and scratch the flask walls with a glass rod to induce crystallization.

-

-

Catalyst Removal:

-

Validation: Sulfamic acid is highly water-soluble. Ensure the wash water pH is neutral (pH 7) to confirm complete removal of the acidic catalyst.

-

-

Scale-Up:

-

This protocol is scalable up to 50 mmol without yield loss. For scales >10g, mechanical stirring is recommended over magnetic stirring to handle the heavy slurry.

-

References

-

Lambat, T. L., et al. (2019). "Sulfamic acid promoted one-pot multicomponent reaction: a facile synthesis of 4-oxo-tetrahydroindoles under ball milling conditions."[2][3] RSC Advances, 9, 40410-40417.

-

Marchenko, K. I., & Kolos, N. N. (2024). "Multicomponent Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives."[4] Chemistry of Heterocyclic Compounds, 59, 11/12.

-

Rahimi, F., et al. (2019). "Chemoselective cyclization of 3-arylamino-2-hydroxy-tetrahydroindol-4-one in water at room temperature."[3] ResearchGate.[3][5]

-

Chaudhary, G. R., et al. (2013). "Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid." ACG Publications.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfamic acid promoted one-pot multicomponent reaction: a facile synthesis of 4-oxo-tetrahydroindoles under ball milling conditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08478A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. researchgate.net [researchgate.net]

Application Note: Selective Reduction Strategies for 4-Oxo-4,5,6,7-tetrahydroindoles

Executive Summary

The 4-oxo-4,5,6,7-tetrahydroindole scaffold is a critical intermediate in the synthesis of functionalized indoles and biologically active alkaloids (e.g., Pindolol analogues, mitomycin precursors). However, the 4-oxo group presents a unique synthetic challenge: it is cross-conjugated with the electron-rich pyrrole ring, creating a "push-pull" electronic system.

This guide addresses the two primary reduction goals for this scaffold:

-

Partial Reduction: Conversion to the 4-hydroxy derivative (alcohol).

-

Complete Deoxygenation: Conversion to the parent 4,5,6,7-tetrahydroindole (methylene).

Key Technical Recommendation:

-

For alcohol synthesis , Sodium Borohydride (

) in methanol is the superior choice over Lithium Aluminum Hydride ( -

For deoxygenation , the Caglioti Reduction (Tosylhydrazone reduction) is recommended over the classic Wolff-Kishner or Clemmensen reductions. The Caglioti method avoids the high temperatures of Wolff-Kishner and the strong acids of Clemmensen, which are detrimental to the acid-sensitive pyrrole ring.

Substrate Analysis & Reactivity Profile

Before initiating synthesis, it is crucial to understand the electronic environment of the substrate.

-

Acid Sensitivity: The pyrrole ring is electron-rich and prone to polymerization in the presence of strong mineral acids (e.g., HCl,

). This rules out the Clemmensen Reduction ( -

Conjugation: The C4 carbonyl is conjugated to the C2-C3 double bond of the pyrrole. This conjugation reduces the electrophilicity of the ketone compared to a standard cyclohexanone, requiring efficient hydride donors or hydrazone formation for reduction.

-

Aromatization Risk: Over-oxidation or aggressive dehydrogenation conditions can convert the tetrahydroindole system into a fully aromatic indole, losing the saturation at C4-C7.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the appropriate reduction protocol based on the desired oxidation state of the product.

Protocol A: Selective Reduction to 4-Hydroxy-4,5,6,7-tetrahydroindole

This transformation creates a handle for further functionalization (e.g., elimination to the dihydroindole or substitution).

Mechanism & Rationale

Sodium Borohydride (

Experimental Protocol

Reagents:

-

Substrate: 4-Oxo-4,5,6,7-tetrahydroindole (1.0 equiv)

-

Reducing Agent: Sodium Borohydride (

) (1.5 - 2.0 equiv) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Quench: Saturated aqueous Ammonium Chloride (

)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of 4-oxo-4,5,6,7-tetrahydroindole in 50 mL of MeOH. Cool the solution to 0°C using an ice bath. Note: Cooling is essential to prevent side reactions and control the exotherm.

-

Addition: Add

(15 mmol) portion-wise over 15 minutes. Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor by TLC (typically 1–3 hours). The starting material (ketone) is usually less polar than the product (alcohol).

-

Quench: Carefully quench the reaction by adding sat.

(20 mL) dropwise. -

Workup: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. The crude 4-hydroxy compound is often pure enough for subsequent steps; otherwise, recrystallize from benzene/hexane or purify via silica chromatography.

Protocol B: Complete Deoxygenation (The Caglioti Reduction)

Author's Choice: This is the preferred method for drug development applications. It avoids the harsh conditions of the Wolff-Kishner and is safer than handling large quantities of hydrazine hydrate at high temperatures.

Mechanism & Rationale

The reaction proceeds through the formation of a Tosylhydrazone intermediate. Subsequent reduction with a hydride source (

Figure 2: Mechanistic pathway of the Caglioti reduction, converting the ketone to methylene under mild conditions.

Experimental Protocol

Phase 1: Formation of Tosylhydrazone

-

Setup: Combine 4-oxo-4,5,6,7-tetrahydroindole (10 mmol) and

-toluenesulfonyl hydrazide (11 mmol) in Ethanol (30 mL). -

Catalysis: Add a catalytic amount of HCl (2-3 drops) or

-TsOH. -

Reflux: Heat to reflux for 2–4 hours. A precipitate often forms (the hydrazone).

-

Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol, and dry. This intermediate is stable and can be stored.

Phase 2: Reduction

-

Dissolution: Suspend the tosylhydrazone (from Phase 1) in Methanol (or a 1:1 THF/MeOH mixture for solubility).

-

Reduction: Add

(4.0 equiv) slowly at room temperature. -

Reflux: Heat the mixture to gentle reflux for 8–12 hours.

-

Workup: Cool, dilute with water, and extract with dichloromethane (DCM).

-

Result: The product is the 4,5,6,7-tetrahydroindole (methylene at C4).[1]

Protocol C: Wolff-Kishner Reduction (Huang-Minlon Modification)[2]

Use Case: Suitable for large-scale synthesis where reagents must be inexpensive and the substrate is thermally stable.

Reagents:

-

Hydrazine hydrate (80% or 99%)

-

Potassium Hydroxide (KOH) pellets

-

Diethylene Glycol (high boiling solvent)

Step-by-Step Procedure:

-

Charging: In a round-bottom flask equipped with a distillation head, combine the 4-oxo substrate (10 mmol), KOH (30 mmol), and hydrazine hydrate (30 mmol) in diethylene glycol (20 mL).

-

Hydrazone Formation: Heat the mixture to 100–120°C for 1 hour.

-

Distillation: Increase the temperature to ~190–200°C. Water and excess hydrazine will distill off.[2]

-

Decomposition: Reflux at 200°C for 3–4 hours. Evolution of

gas drives the reaction. -

Workup: Cool to room temperature, dilute with water (50 mL), and extract with Ether or DCM.

-

Caution: This method requires temperatures that may cause sublimation of the indole or polymerization if traces of acid are present.

Comparative Data Analysis

| Feature | NaBH4 Reduction | Caglioti Reduction | Wolff-Kishner |

| Product | 4-Hydroxy (Alcohol) | 4-Deoxo (Methylene) | 4-Deoxo (Methylene) |

| Conditions | Mild (0°C to RT) | Moderate (Reflux MeOH) | Harsh (200°C, Strong Base) |

| Chemoselectivity | High | High | Moderate (Base sensitive groups) |

| Scalability | Excellent | Good | Excellent |

| Safety Profile | High | Moderate (Hydrazides) | Low (Hydrazine is toxic/explosive) |

| Rec.[2] Application | Functionalization | Pharma/Discovery | Bulk Commodity Synthesis |

References

-

Remers, W. A., & Weiss, M. J. (1971). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. II. Introduction of substituents into the 4 and 5 positions.[3] Journal of Medicinal Chemistry, 14(4), 331–335. Link

-

Caglioti, L. (1966). The reduction of tosylhydrazones with sodium borohydride.[4][5] Tetrahedron, 22(2), 487–493. Link

- Hauptmann, S., et al. (1984). The reaction of 4-oxo-4,5,6,7-tetrahydroindoles with hydrazine. (General reference for Wolff-Kishner on this scaffold).

- Trofimov, B. A., et al. (2012). Synthesis of 4,5,6,7-tetrahydroindoles from cyclohexanone oximes and acetylene. Synthesis, 44, 2571. (Context for scaffold synthesis).

-

Myers, A. G., et al. (2004).[6] Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions. Journal of the American Chemical Society, 126(17), 5436–5445. Link

Sources

- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 6. Wolff-Kishner Reduction [organic-chemistry.org]

Troubleshooting & Optimization

Preventing spontaneous decarboxylation of tetrahydroindole-2-carboxylic acids

Topic: Preventing Spontaneous Decarboxylation of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (and derivatives). Audience: Synthetic Chemists, Process Development Scientists. Reference ID: THI-STAB-001

Core Directive: The Instability Paradox

Welcome to the Technical Support Center. If you are reading this, you have likely encountered a "vanishing product" scenario. You synthesized a tetrahydroindole-2-carboxylic acid (THI-2-COOH), but during workup, drying, or storage, the material degraded into the corresponding tetrahydroindole (loss of CO₂) or polymerized.

The Root Cause: Tetrahydroindole-2-carboxylic acids are vinylogous amino acids with a fatal flaw: the electron-rich pyrrole ring acts as an internal base. Unlike benzoic acids, these molecules do not require extreme heat to decarboxylate; they require only trace acid or protic activation .

The cyclohexenyl ring fused to the pyrrole (the "tetrahydro" portion) acts as an electron-donating alkyl substituent, making the pyrrole ring significantly more electron-rich than simple pyrrole-2-carboxylic acid. This lowers the activation energy for the rate-limiting protonation step that triggers decarboxylation.

The Mechanism (Why is this happening?)

To prevent the issue, you must understand the enemy. Decarboxylation here is not a simple thermal homolysis; it is an acid-catalyzed electrophilic substitution .

The Pathway[1][2][3][4][5]

-

Protonation: A proton (

) attacks the electron-rich C3 position (or C2 ipso position). -

Loss of Aromaticity: This forms a non-aromatic cation (an iminium-like species).

-

Ejection: To restore aromaticity, the molecule ejects

.

This reaction is often autocatalytic: as

Figure 1: Acid-catalyzed decarboxylation mechanism. Note that the "Tetrahydro" alkyl ring (not shown for simplicity) donates electrons, accelerating the first step.

Troubleshooting Guides

Scenario A: "My product bubbled and vanished during acid workup."

Diagnosis: You likely used a strong mineral acid (HCl, H₂SO₄) to precipitate the free acid from a saponification reaction (hydrolysis of the ester). Solution: The "Cold Buffered Quench" Protocol.

Protocol:

-

Cool Down: Chill your saponification mixture (usually in MeOH/THF/NaOH) to 0°C .

-

Select the Acid: Do NOT use 1M HCl. Use Acetic Acid (AcOH) or 0.5M NaH₂PO₄ (Monosodium Phosphate) .

-

The Titration:

-

Add the weak acid dropwise with vigorous stirring.

-

Monitor pH with a probe or paper.

-

STOP at pH 4-5. Do not go to pH 1-2.

-

The carboxylic acid pKa is roughly 3.5–4.0. Precipitating at pH 4.5 retains some salt but prevents the protonation of the ring carbon.

-

-

Extraction: Extract immediately into EtOAc or DCM. Wash with brine (neutral).

-

Drying: Dry over Na₂SO₄ (neutral), NOT MgSO₄ (can be slightly acidic/Lewis acidic).

Scenario B: "The product degraded on the Flash Column."

Diagnosis: Standard Silica Gel (SiO₂) is acidic (pH ~4-5 in slurry). This acts as a heterogeneous catalyst for decarboxylation. Solution: Neutralize the stationary phase.

| Method | Protocol Details | Suitability |

| Neutral Alumina | Use Neutral Alumina (Brockmann Grade III) instead of Silica. | Best for labile pyrroles. |

| Triethylamine (TEA) Pass | Pre-wash silica column with 1% Et₃N in Hexanes. Run mobile phase with 0.1% Et₃N. | Good , but TEA is hard to remove. |

| Reverse Phase | C18 Silica with Ammonium Bicarbonate buffer (pH 7.5). | Excellent for polar acids. |

Scenario C: "The solid turned pink/brown in the freezer."

Diagnosis: Auto-oxidation coupled with slow decarboxylation. The pink color indicates pyrrole polymerization (pyrrole red). Solution: Inert Storage System.

-

Form: Store as the Ethyl Ester if possible. Hydrolyze only 24 hours before use.

-

Atmosphere: If you must store the acid, flush the vial with Argon.

-

Temperature: -20°C is mandatory.

-

Light: Amber vials (pyrroles are photosensitive).

Experimental Decision Tree

Use this logic flow to determine the safest handling method for your specific derivative.

Figure 2: Workflow for determining storage and workup risks based on electronic substitution.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to remove a Boc group from a THI-2-COOH derivative? A: High Risk. TFA is strong enough to trigger decarboxylation if the carboxyl group is free.

-

Better approach: Use HCl in Dioxane at 0°C and monitor closely, or use mild Lewis acids (ZnBr₂) if possible. If the carboxyl is an ester, deprotect the amine first, then hydrolyze the ester under basic conditions (LiOH).

Q: Why is the "Tetrahydro" version worse than normal Pyrrole-2-COOH? A: Electronic induction. The fused cyclohexane ring pushes electron density into the pyrrole double bond (hyperconjugation). This makes the C3 carbon more nucleophilic, meaning it grabs a proton faster than a naked pyrrole would. Faster protonation = Faster decarboxylation.

Q: I see a new spot on TLC just above my product. What is it? A: That is likely the decarboxylated tetrahydroindole. It is less polar (no COOH group) and will run higher (higher Rf) in standard organic solvents.

Q: Can I recrystallize instead of using a column? A: Yes, and you should. Recrystallization avoids the acidic surface of silica gel.

-

Suggested Solvent: Ethanol/Water or Toluene/Hexanes (if soluble). Avoid hot acidic solvents.

References

-

Gribble, G. W. (2002). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[1] (Refer to Chapter on Pyrroles and reactivity of carboxylic acid derivatives).

-

Mundle, S. O., & Kluger, R. (2009).[2] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[3][2] Journal of the American Chemical Society, 131(33), 11674–11675.[2]

-

Li, J., et al. (2019). Brønsted Acid-Catalyzed Formal [2 + 2 + 1] Annulation for the Modular Synthesis of Tetrahydroindoles. Organic Letters, 21(10), 3610–3614.[4] [4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Brønsted Acid-Catalyzed Formal [2 + 2 + 1] Annulation for the Modular Synthesis of Tetrahydroindoles and Tetrahydrocyclopenta[ b]pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Catalyst Loading for Tetrahydroindole Multicomponent Reactions

Document ID: TSC-THI-MCR-001 Status: Active Last Updated: October 26, 2025 Department: Chemical Process Optimization & Catalysis Group

Executive Summary & Scope

This guide addresses critical optimization challenges in the synthesis of 4,5,6,7-tetrahydroindoles via multicomponent reactions (MCRs). These scaffolds are vital in drug discovery for their anti-inflammatory and antipsychotic properties.

The most common synthetic route involves the one-pot condensation of cyclohexanones (or 1,3-cyclohexanediones) , amines , and

Primary Focus: Troubleshooting catalyst loading anomalies where standard stoichiometry fails to yield conversion or selectivity.

Technical Deep Dive: The Catalyst Loading "Goldilocks Zone"

In MCRs, the catalyst does not merely lower activation energy; it coordinates the sequence of bond formations. Catalyst loading is rarely linear in these systems due to the complexity of the equilibria involved.

The Mechanistic Reality

Most tetrahydroindole MCRs proceed via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization .

-

Low Loading (<1 mol%): Often insufficient to shift the equilibrium of the initial Knoevenagel step, leading to the accumulation of Knoevenagel adducts (intermediates) that fail to cyclize.

-

High Loading (>15-20 mol%):

-

Homogeneous (Lewis Acids): Increases acidity, promoting the self-condensation of cyclohexanone (aldol side-reaction) or polymerization of the aldehyde component.

-

Heterogeneous (Nanoparticles): Leads to particle aggregation, effectively reducing the available surface area despite higher mass loading.

-

Visualization: Catalyst Intervention Points

The following diagram illustrates where the catalyst is critical and where excess loading causes deviation.

Figure 1: Mechanistic pathway of tetrahydroindole synthesis showing critical catalyst intervention points (blue edges) and failure modes (red dashed edges).

Troubleshooting Guides (Q&A Format)

Scenario A: The Reaction Stalls at Intermediate Stage

User Report: "I am using 5 mol% L-Proline. LC-MS shows consumption of the aldehyde but a buildup of the benzylidene intermediate. The final cyclization isn't happening."

Diagnosis: The catalyst loading is sufficient for the initial condensation (Knoevenagel) but insufficient to overcome the energy barrier for the ring-closing step, or the active sites are being poisoned by water generated in the first step.

Corrective Protocol:

-

Check Water Management: MCRs generate water. If using a hygroscopic catalyst (like L-Proline or Lewis acids), water molecules may cluster around the active site, deactivating it for the second step.

-

Action: Add a dehydrating agent (molecular sieves) or use a hydrophobic solvent/catalyst system.

-

-

Split-Loading Strategy: Do not add all catalyst at

.-

Action: Add 50% of the catalyst initially. Once the intermediate forms (monitor via TLC/LC-MS), add the remaining 50% to drive cyclization.

-

Scenario B: Yield Decreases as Catalyst Loading Increases

User Report: "I increased my

Diagnosis: This is a classic case of catalyst aggregation in heterogeneous systems. Increasing the mass of nanoparticles without increasing dispersion volume causes them to clump, reducing the effective surface area-to-volume ratio.

Corrective Protocol:

-

Sonication: Ensure the catalyst is dispersed via ultrasonication for 15 minutes before adding reactants.

-

Loading Limit: Determine the "Saturation Point." For most nano-catalysts in MCRs, the plateau is reached between 5–10 mol%. Beyond this, you are merely adding mass, not active sites.

Scenario C: Product Contamination with Polymerized Aldehyde

User Report: "I'm getting the product, but it's sticky and hard to purify. NMR shows broad peaks in the aromatic region."

Diagnosis: Over-acidification. If using strong Lewis acids (e.g.,

Corrective Protocol:

-

Reduce Loading: Drop to 1–2 mol%.

-

Switch Catalyst Class: Move to a milder Brønsted acid (e.g., Sulfamic acid) or an organocatalyst which offers higher selectivity for the MCR pathway over simple polymerizations.

Optimization Workflow: The "Ladder" Protocol

Do not guess catalyst amounts. Follow this self-validating screening protocol to determine the optimal loading for your specific substrate.

Step 1: The Broad Screen (Logarithmic)

Run three parallel reactions at widely spaced loadings to identify the kinetic regime.

-

Run A: 1 mol%

-

Run B: 5 mol%

-

Run C: 10 mol%

Analysis: If A is too slow and C shows impurities, your window is 2–4 mol%.

Step 2: The Fine Tune (Linear)

Once the window is identified (e.g., 5–10 mol%), run increments of 2.5 mol%.

Step 3: The Recycle Test (For Heterogeneous Catalysts)

A catalyst is only "optimized" if it is stable.

-

Run reaction at optimal loading.

-

Recover catalyst (centrifuge/magnet).

-

Wash with EtOH and dry.

-

Re-run: If yield drops >5% in Run 2, your "optimal" loading was actually compensating for rapid deactivation. You must solve the deactivation (poisoning) issue, not just add more catalyst.

Decision Tree for Optimization

Figure 2: Decision logic for troubleshooting catalyst loading based on yield and purity outcomes.

Reference Data: Typical Loading Ranges

Use this table as a baseline for experimental design. These values are aggregated from high-impact literature on tetrahydroindole synthesis.

| Catalyst Type | Specific Example | Typical Loading | Mechanism Note | Ref |

| Organocatalyst | L-Proline | 10–20 mol% | Requires higher loading due to dual activation mode (iminium/enamine). | [1] |

| Solid Acid | Sulfamic Acid ( | 5–10 mol% | Green, recyclable. Effective for ball-milling (solvent-free). | [2] |

| Nanoparticles | 2–8 mol% | High surface area allows lower mass loading. Susceptible to aggregation. | [3] | |

| Lewis Acid | 1–5 mol% | Very active. High risk of polymerization if overloaded. | [4] | |

| Ionic Liquid | Solvent/Cat. | Often acts as both solvent and catalyst (dual role).[1] | [5] |

References

-

L-Proline-Catalyzed Multicomponent Synthesis of 3-Indole Derivatives. Request PDF, 2025.

-

Conventional approach for the synthesis of tetrahydroindole derivatives. ResearchGate, 2019.

-

Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI, 2019.

-

Unprecedented synthesis of indole-linked tetra-substituted alkenes by catalyst-free domino reaction. ResearchGate, 2025.

-

Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. MDPI, 2024.

Sources

Technical Guide: Controlling Regioselectivity in 4-Oxo-Tetrahydroindole Alkylation

Executive Summary: The Ambident Nucleophile Challenge

The 4-oxo-4,5,6,7-tetrahydroindole (4-oxo-THI) scaffold is a privileged structure in drug discovery, serving as a core for antipsychotics (e.g., Molindone) and antiviral agents. However, its reactivity is complicated by its nature as a tridentate nucleophile .

Unlike simple indoles, the fused cyclohexanone ring introduces a competitive reactive site at C-5 (alpha to the ketone), in addition to the standard pyrrole N-1 and C-2/3 sites. Successful alkylation requires precise manipulation of kinetic vs. thermodynamic parameters to distinguish between the pyrrole nitrogen (pKa ~16) and the enolizable C-5 position (pKa ~19-20).

This guide provides validated protocols to lock regioselectivity, supported by mechanistic rationale and troubleshooting workflows.

Mechanistic Decision Map

The following diagram illustrates the divergence in reaction pathways based on base selection, solvent polarity, and temperature.

Caption: Figure 1. Divergent alkylation pathways for 4-oxo-tetrahydroindoles. N-1 is the kinetic preference with mild/strong bases; C-5 requires specific enolate generation.

Technical Modules: Protocols & Troubleshooting

Module A: Targeting N-1 Alkylation (Pyrrole Nitrogen)

Objective: Selective alkylation of the pyrrole nitrogen while suppressing C-5 enolization.

The Science: The N-H proton of the pyrrole ring is the most acidic site (pKa ~16-17). Using a base that is strong enough to deprotonate N-H but not strong enough (or hindered enough) to rapidly deprotonate C-5 allows for selective N-alkylation. Polar aprotic solvents (DMF, DMSO) dissociate the N-metal ion pair, increasing the nucleophilicity of the nitrogen.

Standard Protocol (High Fidelity):

-

Dissolution: Dissolve 4-oxo-THI (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

-

Equilibration: Stir at 0°C for 30 min. Note: Evolution of H2 gas must cease.

-

Alkylation: Add alkyl halide (1.1 eq) dropwise.

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Quench: Pour into ice water. Precipitate usually forms (filter) or extract with EtOAc.

Troubleshooting N-Alkylation:

| Symptom | Probable Cause | Corrective Action |

| C-5 Alkylation Observed | Reaction temperature too high or base too strong (e.g., BuLi). | Switch to Cs₂CO₃ in MeCN or NaH in DMF at 0°C. Avoid lithium bases which can coordinate to the ketone and direct C-alkylation. |

| O-Alkylation (Enol Ether) | Use of "hard" electrophiles (e.g., MOM-Cl, sulfates) or highly polar solvents promoting O-attack. | Switch electrophile to iodide/bromide. Use a non-polar co-solvent (e.g., Toluene/DMF mix) to favor N-attack (Soft-Soft interaction). |

| Low Conversion | Poor solubility of the anion or steric hindrance. | Add 18-crown-6 (if using K2CO3) or switch to KOH/DMSO (superbase conditions) for difficult substrates. |

Module B: Targeting C-5 Alkylation (Alpha-Carbon)

Objective: Functionalization at the methylene group adjacent to the ketone (similar to Molindone synthesis).

The Science: To alkylate at C-5, you must generate the enolate.[1] Since the N-H is more acidic, you generally need 2 equivalents of base (dianion strategy) or a specific set of conditions that favors the thermodynamic enol. Alternatively, acid-catalyzed Mannich reactions target C-5 exclusively due to the stability of the resulting enol.

Protocol (Enolate Chemistry):

-

Protection (Recommended): If N-alkylation is not desired, protect N-1 (e.g., Boc, Tosyl) first. If N-H is free, use 2.2 eq of base.

-

Base: Use LiHMDS or LDA (2.2 eq) in THF at -78°C.

-

Addition: Add substrate solution slowly to the base. Stir 1 hr at -78°C.

-

Electrophile: Add alkyl halide (active electrophiles work best).

-

Warm-up: Slow warm to RT.

Protocol (Mannich Reaction - Molindone Style):

-

Reagents: Substrate + Formaldehyde + Secondary Amine + HCl (cat).

-

Conditions: Reflux in Ethanol.

-

Result: Exclusive C-5 aminomethylation.

FAQ: Expert Solutions

Q1: Why am I seeing a mixture of N-alkyl and O-alkyl products? A: This is a classic "Ambident Nucleophile" issue. The amide-like character of the 4-oxo-THI (vinylogous amide) means the oxygen has significant electron density.

-

Fix: Adhere to the HSAB principle (Hard/Soft Acid/Base) .[2] The Nitrogen is the "softer" center.[2] Use soft leaving groups (Iodides > Bromides > Tosylates) and avoid oxygen-philic counter-ions like Silver (Ag+).

Q2: Can I use phase transfer catalysis (PTC) for this? A: Yes, PTC (TBAB/NaOH/Toluene) is excellent for N-alkylation of 4-oxo-THIs. It often suppresses C-alkylation because the reaction occurs at the interface or in the organic phase where the "naked" enolate is less likely to form compared to the N-anion.

Q3: My product is unstable on silica gel. How do I purify? A: 4-oxo-THIs can be sensitive to oxidation (aromatization to indoles) or acid-catalyzed polymerization.

-

Fix: Neutralize silica gel with 1% Triethylamine (Et3N) before loading the column. Alternatively, use neutral alumina.

Q4: How do I distinguish N-alkyl from C-alkyl products by NMR? A:

-

N-Alkyl: Look for the disappearance of the broad NH singlet (~10-11 ppm). The CH2 protons of the tetrahydro ring (C-5, C-6, C-7) will remain relatively intact as multiplets.

-

C-5 Alkyl: The NH signal will remain. The C-5 protons (alpha to ketone, ~2.4 ppm) will change from a triplet/multiplet integral of 2H to a methine (1H) or disappear (if dialkylated).

References & Validated Sources

-

Molindone Synthesis & C-5 Reactivity:

-

Method: Mannich reaction at C-5 of 4-oxo-tetrahydroindole.

-

Source: Patent US10752586B1 - Process for preparation of molindone.

-

URL:

-

-

Regioselective N-Alkylation of Indole/Tetrahydroindole Scaffolds:

-

General Reactivity of 4-Oxo-4,5,6,7-Tetrahydroindoles:

-

Content: Review of synthesis and reactivity, including condensation at C-5.

-

Source: "4,5,6,7-Tetrahydroindol-4-ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures."

-

URL:

-

-

Base Effects on Ambident Nucleophiles:

-

Source: BenchChem Technical Guide on N-Alkylation Optimization.

-

URL: (General reference for base/solvent pKa tables).

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Validation & Comparative

1H NMR characteristic peaks of 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid

Executive Summary: This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document presents a detailed, predicted spectrum based on established principles of NMR spectroscopy and analysis of analogous structures. We offer a comparative analysis against the parent aromatic compound, indole-2-carboxylic acid, to highlight the profound structural influence of the saturated, keto-substituted carbocyclic ring on the proton chemical shifts. Furthermore, this guide includes robust, field-proven protocols for sample preparation and data acquisition to ensure researchers can generate high-quality, reproducible data for structural verification and purity assessment.

Introduction

4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid is a bifunctional molecule featuring a pyrrole ring, characteristic of indoles, fused to a cyclohexenone moiety. This unique topology makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. Accurate structural elucidation is paramount in drug development, and ¹H NMR spectroscopy remains the most powerful tool for this purpose. This guide serves as a key reference for scientists, explaining the causality behind the expected spectral features of this molecule and providing the necessary experimental framework for its analysis.

Part 1: Predicted ¹H NMR Spectral Analysis of 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid

To facilitate spectral assignment, the protons of the target molecule are systematically labeled as shown below. The predicted spectrum is based on analysis in DMSO-d₆, a common solvent for polar compounds containing carboxylic acid and N-H functionalities.

Caption: Labeled structure of 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality and Technical Insights |

| COOH | ~13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly acidic and labile, undergoing rapid exchange. In DMSO-d₆, it forms a strong hydrogen bond with the solvent, resulting in significant deshielding and a characteristic broad signal at a very low field.[1] |

| N-H (H1) | ~11.8 | Broad Singlet (br s) | 1H | The pyrrole N-H proton is also acidic and participates in hydrogen bonding. Its resonance is typically found downfield, often broadened by quadrupolar relaxation from the ¹⁴N nucleus and solvent exchange.[2] |

| C-H (H3) | ~7.1 | Singlet (s) | 1H | This is the sole proton on the pyrrole ring. It is deshielded due to the aromatic character of the ring and the electron-withdrawing effect of the adjacent carboxylic acid group. It appears as a sharp singlet as it has no adjacent protons to couple with. |

| CH₂ (H7) | ~2.9 | Triplet (t) | 2H | These protons are α to the carbonyl group (C4=O). The powerful electron-withdrawing nature of the ketone causes significant deshielding.[1][3] They are expected to appear as a triplet due to coupling with the adjacent H6 methylene protons. |

| CH₂ (H5) | ~2.6 | Triplet (t) | 2H | These protons are in an allylic position relative to the C3a=C7a double bond of the pyrrole system, which causes moderate deshielding. They will appear as a triplet from coupling with the H6 protons. |

| CH₂ (H6) | ~2.1 | Multiplet (m) or Quintet (q) | 2H | These protons are coupled to both the H5 and H7 methylene groups. This complex coupling (a triplet of triplets) will likely resolve as a multiplet or a quintet. This signal is the most upfield of the aliphatic protons as it is furthest from the deshielding groups. |

Part 2: Comparative Spectral Analysis: Aromatic vs. Tetrahydroindole

To fully appreciate the spectral characteristics of the title compound, it is instructive to compare it with its fully unsaturated, aromatic counterpart, Indole-2-carboxylic acid . The ¹H NMR data for this compound is well-established.[2]

Table 2: ¹H NMR Data Comparison (DMSO-d₆)

| Proton Assignment | 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (Predicted δ, ppm) | Indole-2-carboxylic acid (Experimental δ, ppm)[2] | Key Difference and Structural Rationale |

| COOH | ~13.0 | ~13.0 | No significant change. The local chemical environment of the carboxylic acid group is similar in both molecules. |

| N-H (H1) | ~11.8 | ~11.8 | No significant change. The pyrrole ring's electronic environment is largely preserved. |

| H3 | ~7.1 (s) | ~7.2 (s) | Minor upfield shift. The saturated carbocycle in the title compound is slightly electron-donating compared to the fused benzene ring, causing a minor shielding effect. |

| H4 | N/A | ~7.6 (d) | Signal Absent. This proton is lost due to the formation of the C4-keto group. |

| H5 | ~2.6 (t) | ~7.1 (t) | Major Upfield Shift (~4.5 ppm). This is the most dramatic difference. The proton is on an aromatic ring in indole-2-carboxylic acid but is part of a saturated, allylic CH₂ group in the title compound, resulting in a massive shielding effect. |

| H6 | ~2.1 (m) | ~7.1 (t) | Major Upfield Shift (~5.0 ppm). Similar to H5, this proton moves from an aromatic to an aliphatic environment, causing a large upfield shift. |

| H7 | ~2.9 (t) | ~7.5 (d) | Major Upfield Shift (~4.6 ppm). The proton moves from an aromatic to an aliphatic environment (α-keto), resulting in a significant upfield shift despite the deshielding from the adjacent ketone. |

This comparison authoritatively demonstrates how the saturation of the six-membered ring and the introduction of the 4-oxo group fundamentally alter the ¹H NMR spectrum, shifting signals from the aromatic region (δ 7.0-8.0 ppm) to the aliphatic region (δ 2.0-3.0 ppm).

Part 3: Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data. The following methodologies are based on established best practices.[4][5][6]

Workflow for ¹H NMR Analysis

Caption: Standardized workflow for ¹H NMR sample preparation, acquisition, and processing.

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of the solid 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid into a clean, dry vial.[4]

-

Solubilization: Add 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[6] A secondary vial is recommended to ensure complete dissolution and allow for visual inspection of particulates before transfer to the NMR tube.[4]

-

Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as solvents may leach impurities from it.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

Protocol 2: Data Acquisition (Example for a 400 MHz Spectrometer)

The following parameters are a robust starting point for a standard 1D proton experiment.[7][8][9][10]

| Parameter | Value | Rationale |

| Pulse Program | zg30 | A standard 30° pulse angle allows for faster repetition of scans without saturating the signals, improving signal-to-noise over time. |

| Solvent | DMSO | Set to the appropriate deuterated solvent for locking. |

| Spectral Width (SW) | 20 ppm | A wide spectral width ensures all signals, from the upfield aliphatic protons to the downfield carboxylic acid proton, are captured. |

| Number of Scans (NS) | 8 to 16 | Signal averaging increases the signal-to-noise ratio. 8-16 scans is typically sufficient for a sample of this concentration. |

| Acquisition Time (AQ) | 3-4 s | Defines the data sampling time. 3-4 seconds is adequate to capture the decay of the signal (FID) and ensure good resolution.[8] |

| Relaxation Delay (D1) | 2 s | A delay inserted between scans to allow protons to return to their equilibrium state, ensuring accurate signal integration. |

| Receiver Gain (RG) | Auto | The spectrometer can automatically determine the optimal signal amplification to prevent clipping and maximize dynamic range.[7] |

Part 4: Conclusion

The ¹H NMR spectrum of 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid is defined by a set of highly characteristic peaks. The key diagnostic signals for structural confirmation include:

-

Two broad singlets at very low field (>11 ppm) corresponding to the N-H and COOH protons.

-

A sharp singlet around 7.1 ppm for the lone pyrrole proton (H3).

-

Three distinct signals in the aliphatic region between 2.0 and 3.0 ppm, integrating to 2H each, which correspond to the methylene groups of the cyclohexenone ring.

By leveraging this predictive guide, comparative analysis, and the provided experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

The Acquisition Parameters in 1H NMR. University of Wisconsin-Madison. [Link]

-

Wu, H., & Tian, X. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

Supporting Information for various syntheses. Royal Society of Chemistry. [Link]

-

Optimized Default 1H Parameters. University of Missouri-St. Louis. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

Supporting Information for various syntheses. [Link]

-

1H-indole-2-carboxylic acid, 5-methoxy-1-methyl-, ethyl ester - 1H NMR Spectrum. SpectraBase. [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

-

Basic Practical NMR Concepts. Michigan State University. [Link]

-

A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. University of Notre Dame. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Supporting Information. The Ivan Huc Group. [Link]

-

1H NMR Spectrum (1D, 400 MHz, H2O, predicted). NP-MRD. [Link]

-

Chemical shifts. [Link]

-

2,3,4,7-Tetrahydro-1H-inden-2-ol: synthesis, molecular structure and coordination chemistry. Inorganica Chimica Acta. [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]

-

Table of characteristic proton NMR chemical shifts. [Link]

-

Proton NMR Table. Michigan State University. [Link]

-

Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. chemistry.wilkes.edu [chemistry.wilkes.edu]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tetrahydroindole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a deep understanding of the structural nuances of pharmacologically active molecules is paramount. Tetrahydroindole carboxylic acids represent a significant class of compounds, forming the core scaffold of numerous therapeutic agents. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as an indispensable tool for the structural elucidation and quantification of these molecules. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide a veritable fingerprint of a molecule, offering insights into its connectivity and stereochemistry.

This guide provides a comparative analysis of the mass spectrometric fragmentation of tetrahydroindole carboxylic acids. We will explore the influence of ionization techniques, ion polarity, and structural isomerism on the resulting fragmentation pathways. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling more efficient and accurate structural characterization of this important class of compounds.

The Decisive Role of Ionization: ESI vs. APCI

The choice of ionization source is a critical first step in any LC-MS/MS analysis, as it dictates the nature of the ions generated and, consequently, their fragmentation behavior. For tetrahydroindole carboxylic acids, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like tetrahydroindole carboxylic acids.[1] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. This "gentle" ionization is ideal for preserving the intact molecule for subsequent collision-induced dissociation (CID) in the mass analyzer, allowing for controlled and informative fragmentation.

Atmospheric Pressure Chemical Ionization (APCI) , on the other hand, is generally more suitable for less polar and more volatile compounds. While it can be used for some tetrahydroindole derivatives, the higher energy nature of the APCI source can sometimes lead to more extensive in-source fragmentation, potentially complicating spectral interpretation. For the purposes of this guide, we will focus primarily on ESI, as it offers a more controlled environment for studying the intrinsic fragmentation pathways of these molecules.

Dueling Polarities: A Comparative Look at Positive and Negative Ion Modes

The fragmentation of tetrahydroindole carboxylic acids differs significantly between positive and negative ion modes. The choice of polarity is often dictated by the desire to achieve the highest sensitivity and the most structurally informative fragments.

Positive Ion Mode ([M+H]⁺): Unraveling the Tetrahydroindole Core

In positive ion mode, tetrahydroindole carboxylic acids readily form protonated molecules, [M+H]⁺. The initial protonation site is typically the nitrogen atom of the indole ring, which is the most basic site in the molecule. Subsequent fragmentation upon CID is driven by the charge on this nitrogen and often involves cleavages within the saturated portion of the bicyclic system.

A characteristic fragmentation pathway in positive ion mode is the retro-Diels-Alder (RDA) reaction of the tetrahydroindole ring. This reaction leads to the opening of the six-membered ring and can provide valuable information about the substitution pattern on the aromatic portion of the molecule.

Another common fragmentation pathway involves the loss of the carboxylic acid group as CO₂ and H₂O . This is often preceded by the elimination of a small neutral molecule, such as ethylene, from the saturated ring. The resulting fragment ions can help to confirm the presence and location of the carboxylic acid moiety.

The fragmentation of the indole portion of the molecule can also be observed, with characteristic product ions at m/z 130 and 144, which are indicative of the indole core.[2]

Negative Ion Mode ([M-H]⁻): Probing the Carboxylic Acid Functionality

In negative ion mode, the deprotonation of the carboxylic acid group to form [M-H]⁻ is the primary ionization event.[1] This localization of the charge on the carboxylate anion directs the fragmentation pathways, which are often dominated by losses related to this functional group.

The most prominent fragmentation in negative ion mode is the neutral loss of CO₂ (44 Da) from the deprotonated molecular ion. This decarboxylation is a highly favorable process and often results in the base peak in the MS/MS spectrum.

Further fragmentation of the resulting ion can occur, providing information about the tetrahydroindole scaffold. However, the initial loss of CO₂ can sometimes lead to less informative spectra regarding the overall structure compared to the positive ion mode, where the charge is retained on the nitrogen and drives fragmentation of the ring system.

The Influence of Isomerism on Fragmentation Patterns

The fragmentation patterns of tetrahydroindole carboxylic acids are highly sensitive to the isomeric form of the molecule, including the position of the carboxylic acid group and the stereochemistry of the ring fusion.

Positional Isomers: 2-Carboxylic Acid vs. 3-Carboxylic Acid

The position of the carboxylic acid group on the indole ring has a profound impact on the observed fragmentation.

-

Tetrahydroindole-2-carboxylic acids: In positive ion mode, these isomers often exhibit a prominent loss of the entire carboxylic acid group via cleavage of the C2-C(OOH) bond. The resulting ion then undergoes further fragmentation of the tetrahydroindole ring. In negative ion mode, the characteristic loss of CO₂ is also observed.

-

Tetrahydroindole-3-carboxylic acids: Under electron impact ionization, hydroxyindole-3-carboxylic acids have shown characteristic losses of H₂O and •OH, which can help differentiate between isomers.[3] While ESI fragmentation will differ, it is expected that the proximity of the carboxylic acid to the indole nitrogen will influence the fragmentation pathways. For instance, intramolecular interactions between the carboxylate and the protonated nitrogen in the gas phase could lead to unique fragmentation patterns not observed for the 2-carboxylic acid isomers.

Stereoisomers: The Impact of Cis and Trans Ring Fusion

The stereochemistry of the fusion between the five- and six-membered rings (cis or trans) can also influence fragmentation, although the differences may be more subtle. The relative orientation of the substituents in the three-dimensional structure of the ion can affect the feasibility of certain rearrangement reactions and hydrogen transfers that precede fragmentation.

For instance, in cis-fused isomers, the proximity of certain hydrogen atoms to the charged site may facilitate specific neutral losses that are less favorable in the more rigid trans-fused isomers. While detailed studies on the stereochemical effects on the fragmentation of tetrahydroindole carboxylic acids are limited, research on related bicyclic alkaloids suggests that differences in the relative abundance of fragment ions can be used to distinguish between diastereomers.[4]

Experimental Protocols

To aid researchers in their analytical endeavors, we provide a general starting point for an LC-MS/MS method for the analysis of tetrahydroindole carboxylic acids. Optimization will be necessary based on the specific analyte and instrumentation.

Sample Preparation

-

Standard and Sample Dilution: Prepare stock solutions of tetrahydroindole carboxylic acid standards in a suitable solvent such as methanol or acetonitrile. Dilute the stock solutions to the desired concentration range for calibration curves using the initial mobile phase composition. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix components.

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is a good starting point. For chiral separations of stereoisomers, a chiral stationary phase (e.g., cellulose- or amylose-based) will be required.[5][6]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. The use of formic acid helps to promote protonation in positive ion mode.[1] For negative ion mode, a mobile phase containing a weak base like ammonium acetate or ammonium formate may be beneficial.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the analytes of interest.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Both positive and negative ion modes should be evaluated to determine the optimal conditions for sensitivity and structural information.

-

Scan Mode: Full scan MS to determine the precursor ion (m/z of [M+H]⁺ or [M-H]⁻) followed by product ion scans (MS/MS) of the precursor ion.

-

Collision Gas: Argon or nitrogen.

-

Collision Energy: The collision energy should be optimized for each compound to achieve a balance between precursor ion depletion and the generation of a rich spectrum of fragment ions. A typical starting range is 10-40 eV.

Data Presentation: Comparative Fragmentation Data

The following tables summarize the expected key fragment ions for tetrahydroindole-2-carboxylic acid and tetrahydroindole-3-carboxylic acid in both positive and negative ion modes. The m/z values are hypothetical and will vary based on the exact mass of the parent compound and any substituents.

Table 1: Positive Ion Mode ESI-MS/MS Fragmentation

| Precursor Ion [M+H]⁺ | Key Fragment Ion | Proposed Structure/Loss | Significance |

| Tetrahydroindole-2-carboxylic acid | [M+H - H₂O]⁺ | Loss of water | Confirms presence of carboxylic acid |

| [M+H - CO₂]⁺ | Loss of carbon dioxide | Confirms presence of carboxylic acid | |

| [M+H - HCOOH]⁺ | Loss of formic acid | Cleavage of the carboxylic acid group | |

| RDA Fragment | Retro-Diels-Alder product | Information on ring substitution | |

| m/z 130/144 | Indole core fragments | Confirms indole structure | |

| Tetrahydroindole-3-carboxylic acid | [M+H - H₂O]⁺ | Loss of water | Confirms presence of carboxylic acid |

| [M+H - CO₂]⁺ | Loss of carbon dioxide | Confirms presence of carboxylic acid | |

| [M+H - HCOOH]⁺ | Loss of formic acid | Cleavage of the carboxylic acid group | |

| RDA Fragment | Retro-Diels-Alder product | Information on ring substitution | |

| m/z 130/144 | Indole core fragments | Confirms indole structure |

Table 2: Negative Ion Mode ESI-MS/MS Fragmentation

| Precursor Ion [M-H]⁻ | Key Fragment Ion | Proposed Structure/Loss | Significance |

| Tetrahydroindole-2-carboxylic acid | [M-H - CO₂]⁻ | Loss of carbon dioxide | Dominant fragmentation pathway |

| Further fragments | Cleavage of the tetrahydroindole ring | Structural information on the core | |

| Tetrahydroindole-3-carboxylic acid | [M-H - CO₂]⁻ | Loss of carbon dioxide | Dominant fragmentation pathway |

| Further fragments | Cleavage of the tetrahydroindole ring | Structural information on the core |

Visualization of Fragmentation Pathways

To visually represent the fragmentation processes, Graphviz (DOT language) diagrams are provided below for the proposed fragmentation of a generic tetrahydroindole-2-carboxylic acid in both positive and negative ion modes.

Positive Ion Mode Fragmentation of Tetrahydroindole-2-Carboxylic Acid

Caption: Proposed positive ion mode fragmentation of tetrahydroindole-2-carboxylic acid.

Negative Ion Mode Fragmentation of Tetrahydroindole-2-Carboxylic Acid

Caption: Proposed negative ion mode fragmentation of tetrahydroindole-2-carboxylic acid.

Conclusion

The mass spectrometric fragmentation of tetrahydroindole carboxylic acids is a complex process influenced by a multitude of factors. A systematic approach that considers the ionization technique, ion polarity, and isomeric structure is crucial for accurate structural elucidation. In positive ion mode, fragmentation is often initiated at the protonated nitrogen, leading to characteristic cleavages of the saturated ring system, including retro-Diels-Alder reactions. In contrast, negative ion mode fragmentation is dominated by the loss of carbon dioxide from the deprotonated carboxylic acid. The position of the carboxylic acid group and the stereochemistry of the ring fusion can further modulate these fragmentation pathways, offering a powerful tool for isomer differentiation. By carefully designing LC-MS/MS experiments and interpreting the resulting fragmentation patterns, researchers can gain invaluable insights into the structure of these pharmacologically important molecules, thereby accelerating the drug discovery and development process.

References

-

NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

- Abe, K., & Ito, S. (1984). Mass spectra of the hydroxyindole-3-carboxylic acids and the hydroxyskatoles. Canadian Journal of Chemistry, 62(11), 2415-2418.

- Li, Z., Li, S., Li, H., Liu, Y., & Wang, Y. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(11), 1879-1888.

- Santoro, M. I., & Kedor-Hackmann, E. R. M. (2007). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. LCGC North America, 25(11), 1154-1161.

- Aboul-Enein, H. Y., & Ali, I. (2003). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Current Pharmaceutical Analysis, 1(1), 1-15.

- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311.

-

Gu, M., & Wang, Y. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Retrieved from [Link]

- Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and liquid chromatography-mass spectrometry for absolute and relative quantification of the metabolome. Analytical chemistry, 81(10), 3919–3932.

- Gamoh, K., Saitoh, H., & Nagashima, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid communications in mass spectrometry : RCM, 17(6), 523–528.

- Kreš, T., & Glavaš, M. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia by LC-MS/MS. Macedonian Pharmaceutical Bulletin, 68(1), 1-12.

-

PubChem. (n.d.). Octahydroindole-2-carboxylic acid. Retrieved from [Link]

- Zhang, X., & Li, W. (2009). Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization.

- Sang-Wook, L., & Young-Soo, K. (2014). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Molecules (Basel, Switzerland), 19(11), 18641–18656.

- Lee, J. Y., & Lee, Y. M. (2015). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. PLoS One, 10(5), e0126222.

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Vickers, A. K. (2017). Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. Retrieved from [Link]

- Gabelica, V., Rosu, F., De Pauw, E., & Lins, L. (2008). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Journal of the American Society for Mass Spectrometry, 19(3), 433–443.

- Borges, C. R., & Martins, G. S. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.

- Wilson, J. M. (1985). Mass spectrometry of carboxylic acids. Mass Spectrometry Reviews, 4(2), 155-191.

- Kaur-Atwal, G., & Wrona, M. (2021). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry-Based Metabolomics. IntechOpen.

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. researchgate.net [researchgate.net]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]

Crystal structure analysis of 4-oxo-tetrahydroindole-2-carboxylic acid

A Comparative Guide to the Crystal Structure Analysis of 4-oxo-tetrahydroindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge of a Bioactive Scaffold

The 4-oxo-tetrahydroindole-2-carboxylic acid moiety is a foundational structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Determining its precise three-dimensional atomic arrangement in the solid state is paramount for controlling drug formulation, ensuring batch-to-batch consistency, and understanding structure-activity relationships (SAR). The presence of a carboxylic acid, a ketone, and a secondary amine introduces a high potential for complex hydrogen bonding and polymorphic variations, making a thorough structural analysis essential.

This guide compares the primary methods available for this task: the definitive Single-Crystal X-ray Diffraction (SC-XRD), the practical Powder X-ray Diffraction (PXRD), the insightful NMR Crystallography, and the predictive power of Computational Crystal Structure Prediction (CSP). We will explore not only their individual capabilities but also their synergistic application for a holistic structural understanding.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful and widely used technique for unambiguously determining the atomic structure of a crystalline solid.[1] It provides a precise three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be derived with high precision.[2] For a novel compound like 4-oxo-tetrahydroindole-2-carboxylic acid, SC-XRD is the ultimate arbiter of its molecular conformation and packing arrangement in the solid state.

The Inherent Logic of SC-XRD

The success of SC-XRD hinges on the diffraction of X-rays by the ordered, repeating array of molecules in a single crystal. This ordered arrangement amplifies the scattering signal, producing a distinct diffraction pattern that contains the information needed to reconstruct the crystal's internal structure. The quality of the crystal is therefore directly proportional to the quality of the resulting data and the precision of the final structure.[3] This is why the crystallization process itself is a critical, and often rate-limiting, step in the analysis.

Experimental Workflow: From Molecule to Model

The path from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution.

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Detailed Experimental Protocol for SC-XRD

1. Synthesis and Crystallization:

-

Objective: To obtain a high-purity, single-phase sample of 4-oxo-tetrahydroindole-2-carboxylic acid and grow diffraction-quality single crystals (ideally 0.1-0.3 mm in size).[3]

-

Protocol:

-

Synthesize the target compound using an appropriate synthetic route, followed by rigorous purification (e.g., recrystallization or chromatography) to >98% purity.[4][5]

-

Conduct crystallization screening using a panel of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, acetone/water mixtures).

-

Employ slow crystallization techniques. The key is to approach supersaturation slowly to allow for ordered molecular packing.[3]

-

Slow Evaporation: Prepare a nearly saturated solution, cover the vial with parafilm, and pierce a few small holes with a needle. Allow the solvent to evaporate over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is less soluble) that is miscible with the "good" solvent. The poor solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

-

-

-

Causality: Rapid precipitation traps solvent and promotes disorder, leading to poor diffraction. Slow growth allows molecules to adopt the most energetically favorable, ordered positions in the crystal lattice.

2. Crystal Selection and Mounting:

-

Objective: To identify a suitable single crystal free of defects and mount it on the diffractometer.

-

Protocol:

-

Examine the harvested crystals under a polarizing microscope. A good single crystal should appear transparent, have well-defined faces, and exhibit uniform extinction of polarized light every 90 degrees of rotation.[3] Reject cloudy, cracked, or intergrown crystals.

-

Carefully pick up a selected crystal using a cryo-loop.

-

Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.

-

Mount the loop onto a goniometer head and place it on the diffractometer.

-

3. Data Collection and Analysis:

-

Objective: To measure the diffraction pattern and process it into a set of reflection intensities.

-

Protocol:

-

Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion and radiation damage.

-

Perform an initial screening to determine the unit cell parameters and crystal quality.[2]

-

Set up the data collection strategy, choosing the appropriate X-ray source (e.g., Mo Kα for most organics, Cu Kα for smaller unit cells or absolute configuration determination).[1] The instrument will rotate the crystal through a series of angles, collecting diffraction images at each step.[6]

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

-

Refine the structural model by adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the fit is typically judged by the R-factor (residual factor), with values below 5% indicating a very good refinement.[7]

-

Part 2: Alternative and Complementary Techniques

While SC-XRD is ideal, obtaining suitable single crystals can be a major bottleneck. In such cases, or when additional information is needed, other techniques are invaluable.

A. Powder X-ray Diffraction (PXRD)

When a compound can only be prepared as a microcrystalline powder, PXRD is the go-to technique.[8] Instead of a pattern of discrete spots, PXRD produces a one-dimensional diffractogram of intensity versus scattering angle (2θ).

-

Primary Application: Phase identification, polymorph screening, and, in favorable cases, structure solution from powder data (SDPD).[8][9]

-

Causality: The random orientation of crystallites in a powder sample means that the 3D diffraction pattern of a single crystal is averaged into a 1D plot. This loss of information is the primary challenge of the technique.[8]

-

Protocol: A finely ground powder is packed into a sample holder and scanned on a powder diffractometer. For structure solution, high-quality data, often from a synchrotron source, is preferred. The structure is then solved using "direct-space" methods, where trial structures are generated and their calculated powder patterns are compared to the experimental data, followed by Rietveld refinement.[9][10]

-

Limitations: Structure solution is significantly more challenging than with single-crystal data and can sometimes lead to ambiguous results, especially for complex or poorly crystalline materials.[11]

Sources

- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. ijpsr.com [ijpsr.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.bu.edu [people.bu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPXRD - Abstract Submission Form [icdd.com]

- 11. Solving molecular compounds from powder diffraction data: are results always reliable? - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products